molecular formula C22H21F3N2O4S B11435347 methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11435347
M. Wt: 466.5 g/mol
InChI Key: LMFJWAYJALDTDL-UHFFFAOYSA-N
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Description

Methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thioxo group, and a benzoxadiazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the thioxo group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with modified functional groups.

Scientific Research Applications

Methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 10-ethoxy-2-methyl-4-thioxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s

Properties

Molecular Formula

C22H21F3N2O4S

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 6-ethoxy-9-methyl-11-sulfanylidene-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C22H21F3N2O4S/c1-4-30-15-10-6-9-14-17-16(19(28)29-3)21(2,31-18(14)15)27(20(32)26-17)13-8-5-7-12(11-13)22(23,24)25/h5-11,16-17H,4H2,1-3H3,(H,26,32)

InChI Key

LMFJWAYJALDTDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=CC(=C4)C(F)(F)F)C(=O)OC)C

Origin of Product

United States

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